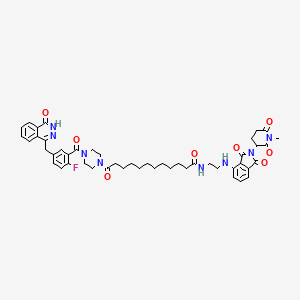
CL845-PAB-Ala-Val-PEG4-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CL845-PAB-Ala-Val-PEG4-Azide is a conjugatable STING ligand synthesized from the proprietary cyclic dinucleotide CL845. This compound is used for bioconjugation and has significant applications in various scientific fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of CL845-PAB-Ala-Val-PEG4-Azide involves the conjugation of the cyclic dinucleotide CL845 with a linker containing para-aminobenzoic acid (PAB), alanine (Ala), valine (Val), and a polyethylene glycol (PEG4) spacer, ending with an azide group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves standard peptide coupling reactions and click chemistry techniques .
Analyse Des Réactions Chimiques
CL845-PAB-Ala-Val-PEG4-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can react with alkyne, BCN, or DBCO via click chemistry, forming stable triazole linkages.
Cleavage Reactions: The Val-Ala linker can be cleaved by cathepsin B, a ubiquitous cysteine protease, releasing the active STING ligand.
Common reagents used in these reactions include copper catalysts for click chemistry and cathepsin B for cleavage reactions. The major products formed are bioconjugates with triazole linkages and free STING ligands .
Applications De Recherche Scientifique
CL845-PAB-Ala-Val-PEG4-Azide has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in drug delivery systems, particularly for targeting cancer cells.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of CL845-PAB-Ala-Val-PEG4-Azide involves the release of the STING ligand upon cleavage of the Val-Ala linker by cathepsin B. The released STING ligand then activates the STING pathway, leading to the production of type I interferons and other cytokines, which play a crucial role in immune response .
Comparaison Avec Des Composés Similaires
CL845-PAB-Ala-Val-PEG4-Azide is unique due to its specific combination of a cyclic dinucleotide STING ligand and a cleavable linker. Similar compounds include:
Cyclo [Arg-Gly-Asp-D-Phe-Lys (Azide)]: A click chemistry reagent used for bioconjugation.
Azido-PEG4-Val-Ala-PAB: A cleavable ADC linker used in antibody-drug conjugates.
These compounds share similar applications in bioconjugation and drug delivery but differ in their specific molecular structures and targets.
Propriétés
Formule moléculaire |
C46H61F2N15O17P2S |
|---|---|
Poids moléculaire |
1228.1 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1 |
Clé InChI |
TUEFUOITWMYEBZ-RYJFNSOESA-N |
SMILES isomérique |
C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


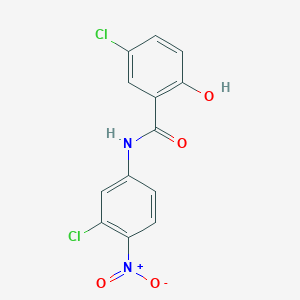
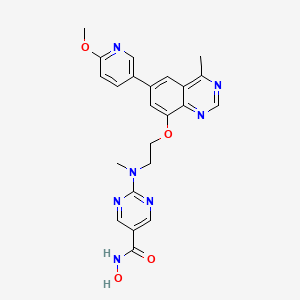
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)

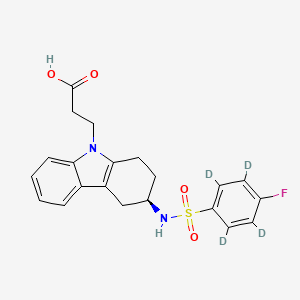

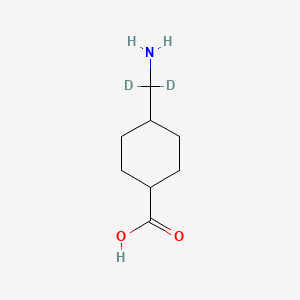




![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
